Phenazopyridine hydrochloride (CAS 136-40-3), an azo dye, is the established benchmark for use as a urinary tract analgesic. It is supplied as a brick-red, crystalline powder valued for its specific, localized analgesic effect on the urinary tract mucosa. Its utility in research and formulation is fundamentally tied to its properties as a hydrochloride salt, which dictates its solubility, stability, and handling characteristics compared to the free base or alternative forms. Procurement decisions for this compound hinge on selecting the appropriate form and purity level to ensure consistent performance in both laboratory and industrial applications.
Substituting high-purity Phenazopyridine Hydrochloride with its free base, a cruder grade, or a different salt form is often unviable due to critical differences in processability and reproducibility. The hydrochloride salt form is specifically used to enhance aqueous solubility and handling, properties that the free base lacks. Furthermore, synthesis of Phenazopyridine is known to generate structurally similar impurities, such as the N-oxide derivative or di-azo coupled byproducts, which can compromise experimental outcomes or formulation safety. Procuring material with undefined purity introduces risks of inconsistent solubility, altered reactivity, and poor batch-to-batch reproducibility, making substitution based on name alone a significant technical and financial liability.
The hydrochloride salt of Phenazopyridine is the standard form for procurement due to its defined solubility in aqueous and polar solvent systems, which is critical for formulation and laboratory use. While the free base is poorly soluble, the HCl salt is described as slightly soluble in cold water and soluble in boiling water, ethylene glycol, and propylene glycol. For research applications requiring buffered aqueous solutions, preparing a stock solution in DMSO is recommended before dilution, with a reported solubility of approximately 0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution. In contrast, new cocrystal and salt forms have been developed specifically to enhance the solubility and stability profile relative to the standard hydrochloride, confirming that the choice of salt form directly dictates these key performance metrics.
| Evidence Dimension | Solubility and Handling |
| Target Compound Data | Slightly soluble in cold water; soluble in boiling water, glycerol, and glycols. Approx. 0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2). |
| Comparator Or Baseline | Phenazopyridine free base (generally insoluble in water); alternative salt forms and cocrystals (developed to improve upon the HCl salt's baseline solubility). |
| Quantified Difference | Qualitative but critical difference in aqueous processability and formulation suitability between the salt and free base. |
| Conditions | Standard laboratory and formulation conditions. |
Selecting the hydrochloride salt prevents handling and formulation failures associated with the poor solubility of the free base, ensuring suitability for aqueous-based systems.
High-purity Phenazopyridine HCl (≥98%) ensures reproducible results by minimizing the presence of known synthesis-related impurities. The diazo coupling reaction used in its manufacture is known to produce side products. One such impurity, 2,6-diamino-3-phenylazopyridine-1-oxide, can be formed via oxidation of the pyridine ring's tertiary amine. Another documented byproduct is 2,6-diamino-3-phenyl-5-phenylazopyridine, which results from a secondary coupling reaction. The presence of these structurally related but functionally distinct molecules in low-purity batches can lead to inconsistent biological activity, analytical artifacts, and potential toxicity. Procuring material with a specified high purity, typically confirmed by HPLC, is a critical control measure to avoid these risks.
| Evidence Dimension | Purity and Impurity Profile |
| Target Compound Data | High-purity (e.g., ≥98%) Phenazopyridine HCl, free from significant levels of process-related impurities. |
| Comparator Or Baseline | Crude or technical grade Phenazopyridine HCl containing detectable levels of known impurities like the N-oxide or di-azo coupled byproducts. |
| Quantified Difference | Absence vs. presence of specific, structurally identified synthesis impurities that can compromise results. |
| Conditions | Synthesis via diazo coupling of benzene diazonium chloride with 2,6-diaminopyridine. |
Specifying high-purity material is essential for ensuring batch-to-batch consistency and avoiding the confounding effects of known synthesis impurities in research or formulation.
As the active ingredient in formulations for symptomatic relief of urinary tract discomfort. The consistent solubility and established safety profile of high-purity Phenazopyridine HCl are paramount. Using the hydrochloride salt ensures better bioavailability and processability in tablet manufacturing compared to the free base.
As a certified reference standard for the development and validation of HPLC methods designed to quantify Phenazopyridine HCl in pharmaceutical products or to identify its process impurities. High-purity material is required to establish method specificity, accuracy, and precision.
For in-vitro and in-vivo studies investigating its mechanism as a topical analgesic on the urinary tract mucosa. The absence of synthesis byproducts in high-purity material is critical to ensure that observed biological effects are attributable solely to Phenazopyridine and not to confounding impurities.
Irritant